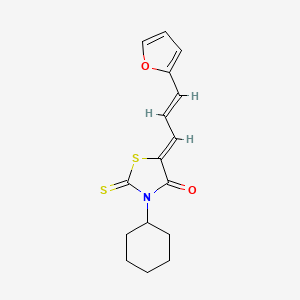

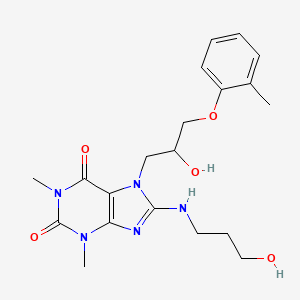

(Z)-3-cyclohexyl-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring made up of one oxygen atom, one sulfur atom, and three carbon atoms . They are often used in medicinal chemistry due to their diverse biological activities.

Molecular Structure Analysis

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a thiazolidinone ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one oxygen atom .Chemical Reactions Analysis

Furan rings can undergo a variety of reactions, including electrophilic substitution and oxidation . Thiazolidinones can react with a variety of electrophiles due to the presence of the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents attached to the rings. For example, the presence of the furan ring could potentially make the compound aromatic and relatively stable .Aplicaciones Científicas De Investigación

Anticancer Applications

- Thiazolidinone derivatives, including those similar to the mentioned compound, have been synthesized and evaluated for their cytotoxicity against human leukemia cells. These compounds exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner. The presence of electron-donating groups on the thiazolidinone moiety significantly enhances their anticancer properties (Chandrappa et al., 2009).

- Another study focused on novel thioxothiazolidin-4-one derivatives, which were investigated for their ability to inhibit tumor growth and angiogenesis in mouse models. These compounds significantly reduced tumor volume and cell number, and increased the lifespan of tumor-bearing mice, showcasing their potential as anticancer agents (Chandrappa et al., 2010).

- Amino(imino)thiazolidinone derivatives have been explored for their antifibrotic and anticancer activities. Through a series of assays, certain derivatives were identified as potential candidates for further testing due to their high levels of antifibrotic activity without scavenging superoxide radicals, suggesting a selective action mechanism (Kaminskyy et al., 2016).

Antimicrobial Applications

- The compound 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione has been designed and synthesized for its in vitro antibreast cancer and anti-inflammatory activities. Additionally, it demonstrated nonhemolytic and nontoxic effects on human blood cells, indicating its potential as a safe therapeutic agent (Uwabagira & Sarojini, 2019).

- Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated efficacy against Gram-positive bacteria and certain fungal species, showcasing the versatility of thiazolidinone derivatives in antimicrobial therapy (Aneja et al., 2011).

Miscellaneous Applications

- The synthesis and biological evaluation of 5-benzylidenethiazolidine-2,4-dione derivatives have shown promise in the treatment of inflammatory diseases. These compounds exhibit significant inhibitory potency on the production of nitric oxide, inducible nitric oxide synthase activity, and the generation of prostaglandin E2, highlighting their potential as anti-inflammatory agents (Ma et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(5Z)-3-cyclohexyl-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S2/c18-15-14(10-4-8-13-9-5-11-19-13)21-16(20)17(15)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2/b8-4+,14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBVXBGQGIWKNP-NDUUIVGLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2883461.png)

![2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2883462.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2883466.png)

![N-cyclohexyl-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2883467.png)

![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2883469.png)

![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2883470.png)

![ethyl 2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2883484.png)